4-(Isocyanatomethyl)cyclohex-1-ene
Overview
Description
“4-(Isocyanatomethyl)cyclohex-1-ene” is a chemical compound with the CAS Number: 74572-48-8 . It has a molecular weight of 137.18 and its IUPAC name is 4-(isocyanatomethyl)-1-cyclohexene . The compound is stored at a temperature of -10 degrees .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO/c10-7-9-6-8-4-2-1-3-5-8/h1-2,8H,3-6H2 . The compound contains a total of 21 bonds, including 10 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 six-membered ring, and 1 aliphatic isocyanate .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is stored at a temperature of -10 degrees .Scientific Research Applications
Photocycloaddition Reactions
4-(Isocyanatomethyl)cyclohex-1-ene and similar compounds have been studied for their photocycloaddition reactions. For example, Cruciani, Rathjen, and Margaretha (1990) explored photocycloaddition of cyclohex-2-enones to tetramethoxyethylene, leading to the formation of 1-oxa-spiro[3.5]non-5-enes in very good yields (Cruciani, Rathjen, & Margaretha, 1990).
Michael Addition Reactions
The Michael addition of cyanide to cyclohex-1-enyliodonium salts, which produces isomeric cyanocyclohexenes, was studied by FujitaMorifumi, Hyeok, and OkuyamaTadashi (2003) (FujitaMorifumi, Hyeok, & OkuyamaTadashi, 2003).
Optical Resolution and Enantioselectivity
The optical resolution of various cyclohexene derivatives through complexation with optically active compounds has been a topic of research. Toda, Miyamoto, and Ohta (1994) achieved optical resolution of certain cyclohexene derivatives using tartaric acid-derived compounds (Toda, Miyamoto, & Ohta, 1994).
Catalyst Effects in Addition Reactions
The impact of different catalysts on the stereoselectivity of addition reactions involving cyclohexenes has been explored. Hájek, Kotora, Adámek, Davis, Fischer, and Joshu (1996) studied this in the context of tetrachloromethane and 1,3-cyclohexadiene (Hájek et al., 1996).
Synthesis of Polyhydroxyurethanes
Benyahya, Desroches, Auvergne, Carlotti, Caillol, and Boutevin (2011) developed a new synthesis method for polyhydroxyurethanes using derivatives of cyclohexenes (Benyahya et al., 2011).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H226, H302, H312, H315, H318, H332, H334, H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical, ventilating, and lighting equipment; and not breathing mist or vapors .
Properties
IUPAC Name |
4-(isocyanatomethyl)cyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-9-6-8-4-2-1-3-5-8/h1-2,8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXECUWXYZZZJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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